molecular formula C17H21N3O3 B5507919 2-(2,3-dihydro-1H-inden-1-yl)-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide

2-(2,3-dihydro-1H-inden-1-yl)-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide

Cat. No. B5507919
M. Wt: 315.37 g/mol
InChI Key: NGZFYRPOJITMFI-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-inden-1-yl)-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide is a complex organic compound featuring a combination of indenyl and oxadiazole structures, which are significant in various chemical and pharmaceutical applications.

Synthesis Analysis

The synthesis of compounds related to the structure of interest often involves multi-step reactions starting from substituted/unsubstituted aromatic organic acids. These acids are converted into corresponding esters, hydrazides, and then 5-substituted-1,3,4-oxadiazole-2-thiols. The final target compounds are typically obtained by stirring these intermediates with appropriate bromoacetamides in the presence of solvents like DMF and sodium hydride (NaH) (Rehman et al., 2013).

Molecular Structure Analysis

The molecular structure of these compounds is characterized using various spectroscopic methods like NMR, IR, and mass spectrometry. For instance, specific derivatives demonstrate a linearly extended conformation in their crystal structure, indicating interactions between molecular features responsible for their biological activities (Camerman et al., 2005).

Chemical Reactions and Properties

The chemical reactivity of these compounds can be influenced by the presence of oxadiazole and acetamide groups. These moieties participate in various chemical reactions, contributing to the compounds' overall biological activities.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the compound's specific functional groups and molecular arrangement. These properties are essential for determining the compound's suitability for different applications.

Chemical Properties Analysis

Chemical properties, including stability, reactivity, and biological activity, are pivotal in defining the potential applications of these compounds. For instance, the presence of oxadiazole and acetamide groups can impart specific biological activities, making these compounds relevant in pharmaceutical research.

References

Scientific Research Applications

Comparative Metabolism in Herbicides

The metabolism of chloroacetamide herbicides, including compounds structurally similar to 2-(2,3-dihydro-1H-inden-1-yl)-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide, was studied in human and rat liver microsomes. These herbicides, like acetochlor and alachlor, are used in agricultural crop production and their carcinogenicity involves complex metabolic pathways leading to DNA-reactive products (Coleman, Linderman, Hodgson, & Rose, 2000).

NMR Study of Oxadiazole Derivatives

A novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety, structurally related to this compound, was synthesized and analyzed using NMR techniques. This study provides insights into the structural characteristics of similar compounds (Li Ying-jun, 2012).

Structural Study of Amide Derivatives

Research on different spatial orientations of amide derivatives, which include compounds akin to this compound, was conducted. These studies help in understanding the molecular geometry and potential applications in various fields (Kalita & Baruah, 2010).

Synthesis and Evaluation of PTP1B Inhibitors

Acetamide derivatives, related to this compound, were synthesized and evaluated for their protein tyrosine phosphatase 1B (PTP1B) inhibitory activity. These compounds showed potential in inhibiting PTP1B, which is significant in the context of antidiabetic activity (Saxena et al., 2009).

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be studied for its potential uses in fields like medicine, materials science, or chemical synthesis .

properties

IUPAC Name

2-(2,3-dihydro-1H-inden-1-yl)-N-[2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-22-11-15-19-17(23-20-15)8-9-18-16(21)10-13-7-6-12-4-2-3-5-14(12)13/h2-5,13H,6-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZFYRPOJITMFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NOC(=N1)CCNC(=O)CC2CCC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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